2-(甲基氨基)喹啉-8-醇

描述

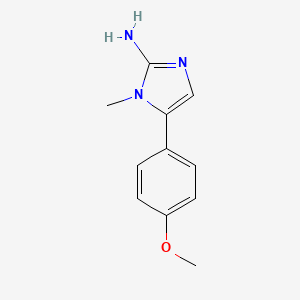

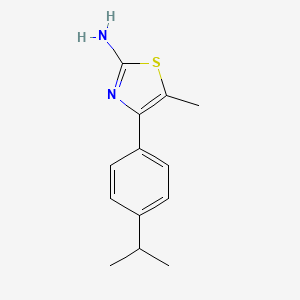

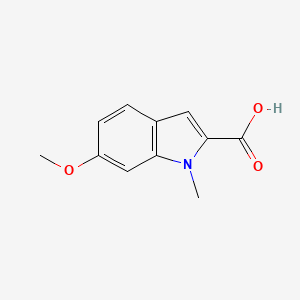

2-(Methylamino)quinolin-8-ol is a chemical compound with the molecular formula C10H10N2O. It is also known as 2-Methyl-8-hydroxyquinoline and 8-Hydroxyquinaldine . The molecular weight of this compound is 174.2 g/mol.

Synthesis Analysis

A new method for the synthesis of 2-(substituted methyl)quinolin-8-ol has been described in the literature . The key building block, 2-Methyl-8-methoxyquinoline, is prepared first. This compound is then lithiated with LDA and alkyl halides are added. The reaction in 48% HBr affords the 2-alkylquinolin-8-ols .Molecular Structure Analysis

The molecular structure of 2-(Methylamino)quinolin-8-ol has been analyzed using various spectroscopic techniques. The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Quinoline derivatives, including 2-(Methylamino)quinolin-8-ol, have been utilized in various chemical reactions. For instance, they have been used in the synthesis of biologically and pharmaceutically active quinoline and its analogues .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Methylamino)quinolin-8-ol include a molecular weight of 174.2 g/mol. More detailed properties such as melting point, boiling point, and density were not found in the search results.科学研究应用

合成和络合

2-(甲基氨基)喹啉-8-醇及其衍生物用于合成复杂分子。Kitamura 等人(2000 年)描述了一种合成 2-(取代甲基)喹啉-8-醇的方法,这对于与锡 (Sn) 等元素形成配合物很重要。该方法涉及锂化和随后与卤代烷基的反应以得到所需的化合物 (Kitamura et al., 2000)。

折叠体的结构研究

已使用 2-(甲基氨基)喹啉-8-醇衍生物合成了折叠体,折叠体是采用特定且稳定的三维形状的分子。Jiang 等人(2003 年)合成了 8-氨基-2-羧基-喹啉的寡聚酰胺,并使用 X 射线衍射和核磁共振波谱等技术表征了它们的螺旋结构 (Jiang et al., 2003)。

光物理性质和传感器开发

该化合物及其衍生物在传感器开发中得到应用。Akbar 等人(2015 年)研究了一种衍生自 8-羟基喹啉(2-(甲基氨基)喹啉-8-醇的近亲)的分子 (TAME5OX),用于化学和生物领域的潜在应用,表现出 pH 依赖性荧光性质 (Akbar et al., 2015)。

在催化中的应用

2-(甲基氨基)喹啉-8-醇衍生物已用于催化。Kumar 等人(2017 年)合成了具有 8-羟基喹啉核心的不对称钳位配体,用作 Sonogashira 偶联等反应中的催化剂 (Kumar et al., 2017)。

缓蚀

El Faydy 等人(2021 年)合成了 5-N-((烷基氨基)甲基)喹啉-8-醇类似物,证明了它们作为酸性环境中钢的缓蚀剂的有效性。这些化合物显示出混合型抑制活性,并化学吸附在钢表面 (El Faydy et al., 2021)。

治疗应用Moghaddam 等人(201

- 研究了 2-(甲基氨基)-7H-萘并[1,2,3-de]喹啉-7-酮衍生物的抗精神分裂症活性。他们在小鼠中评估了这些化合物在氯胺酮诱导的实验性精神分裂症模型中的作用,发现一些衍生物减少了类似抑郁的行为,表明潜在的治疗应用 (Moghaddam et al., 2013)。

抗菌活性

Faizi 等人(1997 年)报道了喹啉-8-醇(结构上类似于 2-(甲基氨基)喹啉-8-醇)的曼尼希反应产物的抗菌活性。他们的研究表明,这些化合物对一系列革兰氏阳性菌和革兰氏阴性菌具有活性 (Faizi et al., 1997)。

缓蚀(附加研究)

El Faydy 等人(2021 年)还对双喹啉-8-醇衍生物进行了一项研究,该衍生物显示出作为酸性环境中钢的缓蚀剂的高效率。这些研究突出了喹啉-8-醇衍生物在工业应用中的多功能性 (El Faydy et al., 2021)。

金属离子的化学传感器

You 等人(2015 年)和 Park 等人(2015 年)开发了基于 2-(甲基氨基)喹啉-8-醇衍生物的化学传感器,用于检测水性介质中的 Cu(2+) 和 Zn2+ 等金属离子。这些传感器对这些离子的存在表现出颜色变化,表明它们在环境监测和生物分析应用中的潜力 (You et al., 2015) (Park et al., 2015)。

分子识别

Khanvilkar 等人(2018 年)使用 2-(喹啉-8-基氧基)环己醇-1-醇(2-(甲基氨基)喹啉-8-醇的衍生物)作为分子识别剂。该化合物显示出检测各种酸异构体的效率,证明了其在分析化学中的潜力 (Khanvilkar et al., 2018)。

抗癌和抗真菌活性

Creaven 等人(2010 年)研究了喹啉-2(1H)-酮衍生的席夫碱的铜(II)配合物,该配合物显示出显着的抗癌和抗真菌活性。这项研究强调了 2-(甲基氨基)喹啉-8-醇衍生物在药物化学中的潜力 (Creaven et al., 2010)。

作用机制

Target of Action

It is known that quinoline derivatives, such as 2-(methylamino)quinolin-8-ol, often exhibit fungicidal properties . This suggests that the compound may target enzymes or proteins essential to the survival and growth of fungi.

Mode of Action

It is known that quinoline derivatives can undergo complexation with transition metal complexes . This interaction could potentially interfere with the normal functioning of targeted enzymes or proteins, leading to the observed fungicidal effects.

Biochemical Pathways

Compounds containing the 8-hydroxyquinoline moiety, such as 2-(methylamino)quinolin-8-ol, are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . This suggests that 2-(Methylamino)quinolin-8-ol could potentially affect multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (159185) and its insolubility in water could potentially influence its bioavailability and pharmacokinetic behavior.

Result of Action

Given its fungicidal properties , it can be inferred that the compound likely disrupts essential cellular processes in fungi, leading to their death or inhibition of growth.

安全和危害

生化分析

Biochemical Properties

2-(Methylamino)quinolin-8-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One notable interaction is with the enzyme UDP-Glucose glycoprotein glucosyltransferase (UGGT), which is involved in the quality control of glycoprotein folding in the endoplasmic reticulum . 2-(Methylamino)quinolin-8-ol acts as an inhibitor of UGGT, binding to a conserved surface motif and inhibiting its activity at concentrations higher than 750 µM . This inhibition can affect the proper folding and function of glycoproteins, which are crucial for various cellular processes.

Cellular Effects

The effects of 2-(Methylamino)quinolin-8-ol on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of UGGT can lead to the accumulation of misfolded glycoproteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR) and affecting cell survival and function . Additionally, 2-(Methylamino)quinolin-8-ol has been observed to exhibit cytotoxic effects at concentrations higher than 1 mM, indicating its potential impact on cell viability .

Molecular Mechanism

At the molecular level, 2-(Methylamino)quinolin-8-ol exerts its effects through specific binding interactions with biomolecules. The compound binds to the UGGT enzyme, inhibiting its activity by occupying the recognition site for the first GlcNAc residue of the substrate N-glycan . This competitive inhibition prevents the proper folding of glycoproteins, leading to their retention in the endoplasmic reticulum and subsequent degradation. The molecular mechanism of 2-(Methylamino)quinolin-8-ol highlights its potential as a modulator of glycoprotein folding and quality control.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Methylamino)quinolin-8-ol have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-(Methylamino)quinolin-8-ol remains stable under certain conditions, but its cytotoxic effects can increase with prolonged exposure

Dosage Effects in Animal Models

The effects of 2-(Methylamino)quinolin-8-ol vary with different dosages in animal models. Research has demonstrated that at lower dosages, the compound can modulate glycoprotein folding without causing significant toxicity . At higher dosages, 2-(Methylamino)quinolin-8-ol exhibits toxic effects, including cytotoxicity and adverse impacts on cellular function . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in potential clinical applications.

Metabolic Pathways

2-(Methylamino)quinolin-8-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound’s interactions with metabolic enzymes can affect its bioavailability and efficacy . Understanding these metabolic pathways is essential for optimizing the compound’s use in biochemical and pharmacological research.

Transport and Distribution

The transport and distribution of 2-(Methylamino)quinolin-8-ol within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . These interactions influence the compound’s efficacy and potential side effects, making them important considerations for its application in research and therapy.

Subcellular Localization

2-(Methylamino)quinolin-8-ol exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular compartments or organelles within the cell, influenced by targeting signals and post-translational modifications

属性

IUPAC Name |

2-(methylamino)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-11-9-6-5-7-3-2-4-8(13)10(7)12-9/h2-6,13H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYZXLIEDQJISL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(C=CC=C2O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362502 | |

| Record name | 2-(methylamino)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70125-17-6 | |

| Record name | 2-(Methylamino)-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70125-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(methylamino)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(4-Anilinophenyl)imino]methyl}-4,6-dichlorophenol](/img/structure/B1362762.png)

![(E)-4-[(5-{[(E)-4-Hydroxy-4-oxo-2-butenoyl]amino}-1-naphthyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1362767.png)

![1-methyl-N-[(1R)-1-phenylethyl]piperidin-4-amine](/img/structure/B1362775.png)

![1-ethyl-N-[(1R)-1-phenylethyl]piperidin-4-amine](/img/structure/B1362777.png)

![3-[4-(5-Methyl-isoxazol-3-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid](/img/structure/B1362792.png)